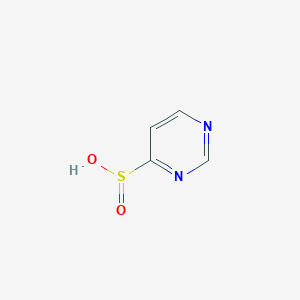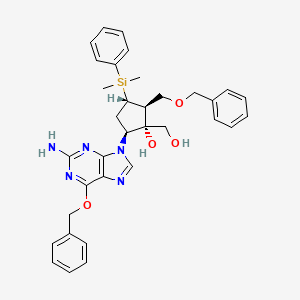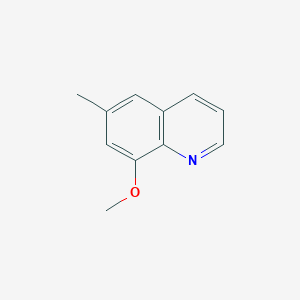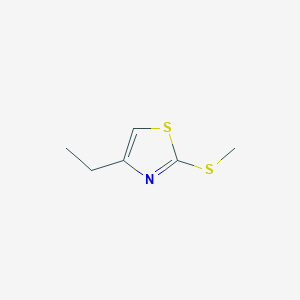![molecular formula C8H7N3O B13114920 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 64600-52-8](/img/structure/B13114920.png)
6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties . The structure of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 6th position and a keto group at the 4th position.
Méthodes De Préparation
The synthesis of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine, leading to the formation of an intermediate that undergoes intramolecular cyclization to yield the desired product . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the precursor compounds are replaced by various nucleophiles.
Cyclization: Intramolecular cyclization reactions are crucial in the synthesis of this compound, often involving the formation of new ring structures
Applications De Recherche Scientifique
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets, particularly kinases. These enzymes play a crucial role in cell signaling and regulation. By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for the proliferation and survival of cancer cells . This inhibition leads to the induction of apoptosis and the suppression of tumor growth.
Comparaison Avec Des Composés Similaires
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other pyridopyrimidine derivatives, such as:
Pyrido[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity but differ in their substitution patterns and biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These analogs have shown potential as antitubercular agents and share a similar core structure but with a sulfur atom replacing the nitrogen in the pyridine ring.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives are known for their antiviral and anticancer properties and differ in the presence of a pyrrole ring fused to the pyrimidine core.
The uniqueness of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
64600-52-8 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6-7(9-3-5)10-4-11-8(6)12/h2-4H,1H3,(H,9,10,11,12) |
Clé InChI |
YCSSDGURROTVJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C1)N=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)




![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)

![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)





